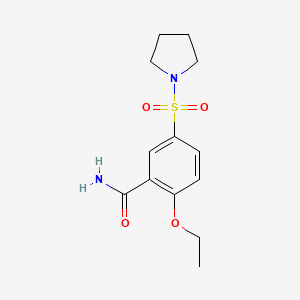![molecular formula C22H28N2O B6122404 (4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6122404.png)
(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various forms of cancer and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone works by inhibiting the activity of several enzymes and proteins involved in the PI3K/AKT/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. By blocking this pathway, (4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have a potent inhibitory effect on various cancer cell lines in vitro, as well as in animal models of cancer. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone is its ability to selectively target cancer cells while sparing normal cells, which can reduce the risk of side effects. However, the compound may also have limitations in terms of its efficacy and safety, and further studies are needed to fully evaluate its potential as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on (4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone, including the development of new formulations and delivery methods, the identification of biomarkers for patient selection, and the evaluation of its efficacy in combination with other cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of (4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone and its potential applications in other disease areas, such as autoimmune disorders.
Méthodes De Synthèse
The synthesis of (4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone involves several steps, including the reaction of 4-tert-butylphenylboronic acid with 2-pyridylmethyl chloride to form the corresponding boronate ester, which is then coupled with 3-piperidinylmethanone in the presence of a palladium catalyst. The resulting product is then purified and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been extensively studied for its potential use in the treatment of various forms of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the growth and survival of cancer cells by targeting key signaling pathways involved in cell proliferation and survival.
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-22(2,3)19-11-9-17(10-12-19)21(25)18-7-6-14-24(15-18)16-20-8-4-5-13-23-20/h4-5,8-13,18H,6-7,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAMXMWDWGJOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2CCCN(C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine](/img/structure/B6122325.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B6122333.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methylene]-4-methoxybenzohydrazide](/img/structure/B6122345.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(4-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6122352.png)

![3-(2-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6122376.png)
![3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B6122379.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6122399.png)
![N-{2-[(2-methoxy-5-pyrimidinyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B6122402.png)
![3-(4-chlorophenyl)-7-[2-(dimethylamino)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6122408.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B6122411.png)
![N-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-phenylacetamide](/img/structure/B6122427.png)
![9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B6122435.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-4-methyl-N-[2-(1-piperidinyl)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6122436.png)